molecular formula C21H22N2O2 B7716023 N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide

Cat. No. B7716023
M. Wt: 334.4 g/mol
InChI Key: FDHAHWNMFBKOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMB is a derivative of the amino acid leucine and is synthesized through a multistep process.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has also been shown to increase the production of neurotrophic factors and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide research. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide's potential as an anti-cancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide and to optimize its synthesis and formulation for therapeutic use.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic settings.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is synthesized through a multistep process that involves the reaction of p-tolylbutyric acid with thionyl chloride to form p-tolylbutyryl chloride. The resulting compound is then reacted with 2-hydroxy-3-quinolinecarboxaldehyde to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-6-20(24)23(18-11-9-15(2)10-12-18)14-17-13-16-7-4-5-8-19(16)22-21(17)25/h4-5,7-13H,3,6,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHAHWNMFBKOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.